propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate is a synthetic organic compound with the molecular formula C16H22N2O3S. This compound is characterized by its unique structure, which includes a propyl ester group, a benzoate moiety, and a carbamothioyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 3-methylbutanoyl chloride to form an intermediate product. This intermediate is then reacted with propyl chloroformate and ammonium thiocyanate under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Propyl benzoate: A simpler ester with similar structural features but lacking the carbamothioyl group.
4-Aminobenzoic acid derivatives: Compounds with similar core structures but different substituents.
Uniqueness
propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C16H22N2O3S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
propyl 4-(3-methylbutanoylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C16H22N2O3S/c1-4-9-21-15(20)12-5-7-13(8-6-12)17-16(22)18-14(19)10-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H2,17,18,19,22) |
InChI Key |
XYGZSEDSXOIEQI-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC(C)C |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.